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Compound of Interest

Compound Name:
4-Chloropyridine-2-carbonyl

chloride hydrochloride

Cat. No.: B023288 Get Quote

Introduction
4-Chloro-pyridine-2-carboxylic acid amide, also known as 4-chloropicolinamide, is a pivotal

chemical intermediate in the fields of medicinal chemistry and agrochemical synthesis.[1] Its

structure, featuring a pyridine ring with both a chloro group and a carboxamide group, provides

reactive sites for developing complex molecular architectures, making it a valuable building

block for synthesizing biologically active molecules such as kinase inhibitors and central

nervous system (CNS) drugs.[1] This document provides detailed protocols for the chemical

synthesis of 4-chloro-pyridine-2-carboxylic acid amide, summarizing key quantitative data and

outlining the experimental workflows.

Chemical and Physical Properties
The fundamental properties of 4-chloro-pyridine-2-carboxylic acid amide are summarized in the

table below. This data is crucial for its handling, characterization, and application in further

synthetic steps.
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Property Value Reference

CAS Number 99586-65-9 [2]

Molecular Formula C₆H₅ClN₂O [2]

Molecular Weight 156.57 g/mol [2]

Appearance
White to off-white crystalline

powder
[1][2]

Melting Point 148-152 °C [1][2]

Boiling Point (Predicted) 298.1 ± 25.0 °C [2]

Density (Predicted) 1.381 ± 0.06 g/cm³ [2]

Synthetic Pathways and Protocols
The preparation of 4-chloro-pyridine-2-carboxylic acid amide can be effectively achieved via a

multi-step synthesis starting from pyridine-2-carboxylic acid. The primary route involves the

formation of an activated carboxylic acid derivative (an ester or acid chloride), followed by

amidation.

A common and well-documented pathway involves the initial conversion of pyridine-2-

carboxylic acid into 4-chloropyridine-2-carboxylic acid methyl ester, which is then subjected to

ammonolysis to yield the final amide product.[2] An alternative initial step involves the formation

of 4-chloro-pyridine-2-carbonyl chloride, which can then be used in the subsequent amidation.

[2]
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Synthesis Workflow
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acid amide

 Step 2:
 Amidation
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Caption: High-level workflow for the synthesis of 4-chloro-pyridine-2-carboxylic acid amide.

Detailed Experimental Protocol
The following protocol details the two-step synthesis from pyridine-2-carboxylic acid.[2]

Step 1: Synthesis of 4-chloropyridine-2-carboxylic acid methyl ester

Reagent Preparation: To 50 mL of thionyl chloride under a nitrogen atmosphere, add 3 mL of

anhydrous N,N-Dimethylformamide (DMF) dropwise at 40 °C.

Reaction Initiation: Add 10.00 g (81.23 mmol) of pyridine-2-carboxylic acid to the mixture in

portions over a 20-minute period.
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Reflux: Slowly heat the mixture to reflux. Vigorous evolution of SO₂ gas will be observed.

Continue refluxing for 16 hours.

Solvent Removal: Cool the solution to room temperature. Dilute with 30 mL of toluene and

concentrate in vacuo. Repeat this dilution and concentration process twice to remove

residual thionyl chloride.

Esterification: Cool the resulting yellow solid in an ice bath (0 °C) and slowly add methanol.

Stir the suspension at room temperature for 1 hour.

Work-up and Extraction: Concentrate the mixture in vacuo. Dissolve the residue in 200 mL of

a saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 100 mL).

Washing: Combine the organic extracts and wash with water (300 mL) and brine (300 mL).

Drying and Purification: Dry the organic layer over Na₂SO₄, filter, and remove the solvent in

vacuo. Purify the crude product using silica gel chromatography (eluting with a gradient of

ethyl acetate in hexane) to yield 4-chloropyridine-2-carboxylic acid methyl ester as a beige

solid.

Step 2: Synthesis of 4-Chloro-pyridine-2-carboxylic acid amide

Reaction Setup: Grind 2.50 g (14.57 mmol) of the 4-chloropyridine-2-carboxylic acid methyl

ester from Step 1 into a fine powder.

Ammonolysis: Stir the powder in 40 mL of concentrated ammonium hydroxide at 35 °C for 1

hour.

Isolation: Cool the resulting suspension in an ice bath.

Purification: Filter the solid, wash with cold water, and dry to obtain 4-chloro-pyridine-2-

carboxylic acid amide as a white powder.

Data Summary
The following table summarizes the quantitative data for the described two-step synthesis

protocol.
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Step Product
Starting
Material
(Amount)

Yield (g) Yield (%)
Purity/Ch
aracteriza
tion

Referenc
e

1

4-

chloropyridi

ne-2-

carboxylic

acid methyl

ester

Pyridine-2-

carboxylic

acid (10.00

g)

7.66 g 55%

MP: 58-59

°C; ¹H &

¹³C NMR

data

available.

[2]

2

4-Chloro-

pyridine-2-

carboxylic

acid amide

Methyl

ester

intermediat

e (2.50 g)

2.03 g 89%

MP: 160-

161 °C; ¹H

& ¹³C NMR

data

available.

[2]

Logical Relationship of Reactions
The synthesis relies on a logical progression of chemical transformations to achieve the

desired functionality on the pyridine ring. The core of the synthesis is the activation of the

carboxylic acid group to facilitate the final amidation step.

Reaction Logic

Carboxylic Acid
(Starting Material)

Activated Intermediate
(Ester / Acid Chloride)

 Activation
 (Chlorination/
 Esterification) Amide

(Final Product)

 Nucleophilic Acyl
 Substitution
 (Amidation)
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Caption: Logical flow of the key chemical transformations in the synthesis.

Applications and Further Use
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4-Chloro-pyridine-2-carboxylic acid amide is an important precursor for more complex

molecules. The chloro and amide groups offer distinct reactivity. The chlorine atom can be

displaced via nucleophilic aromatic substitution, while the amide group can undergo various

condensation or modification reactions. This dual functionality makes it a highly sought-after

intermediate in the development of new pharmaceuticals and agrochemicals.[1] Another

potential synthetic route to amides involves the hydrolysis of the corresponding cyanopyridine,

a method applicable to halo-substituted pyridines.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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